molecular formula C11H14F2O3 B12557233 Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol (1/1) CAS No. 178057-73-3

Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol (1/1)

Cat. No.: B12557233
CAS No.: 178057-73-3
M. Wt: 232.22 g/mol
InChI Key: XZUDCGYHUYWKHM-HVDRVSQOSA-N
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Description

Molecular Composition and Connectivity

The molecular formula of the compound is $$ \text{C}{11}\text{H}{14}\text{F}{2}\text{O}{3} $$, with a molecular weight of 232.224 g/mol. It is a 1:1 adduct formed between benzoic acid ($$ \text{C}7\text{H}6\text{O}2 $$) and (2S)-3,3-difluoro-2-methylpropan-1-ol ($$ \text{C}4\text{H}8\text{F}2\text{O} $$). The alcohol component features a chiral center at the C2 position, confirmed by the (S)-configuration designation. The SMILES notation $$ \text{C}C@@HC(F)F.\text{C}1=\text{CC}=\text{C}(\text{C}=\text{C}1)\text{C}(=\text{O})\text{O} $$ explicitly defines the stereochemistry and connectivity.

The benzoic acid moiety contributes a planar aromatic ring with a carboxyl group, while the fluorinated alcohol adopts a branched structure with two fluorine atoms at the C3 position. The exact mass of the compound is 232.09100 g/mol, and its topological polar surface area (PSA) is 57.53 Ų, indicating moderate polarity. The logP value of 2.26 suggests favorable lipid solubility, influenced by the hydrophobic benzene ring and fluorinated alkyl chain.

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{14}\text{F}{2}\text{O}{3} $$
Molecular Weight 232.224 g/mol
Exact Mass 232.09100 g/mol
Topological Polar Surface Area 57.53 Ų
logP 2.26

Properties

CAS No.

178057-73-3

Molecular Formula

C11H14F2O3

Molecular Weight

232.22 g/mol

IUPAC Name

benzoic acid;(2S)-3,3-difluoro-2-methylpropan-1-ol

InChI

InChI=1S/C7H6O2.C4H8F2O/c8-7(9)6-4-2-1-3-5-6;1-3(2-7)4(5)6/h1-5H,(H,8,9);3-4,7H,2H2,1H3/t;3-/m.0/s1

InChI Key

XZUDCGYHUYWKHM-HVDRVSQOSA-N

Isomeric SMILES

C[C@@H](CO)C(F)F.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(CO)C(F)F.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol typically involves the reaction of benzoic acid with (2S)-3,3-difluoro-2-methylpropan-1-ol. One common method is the esterification reaction, where benzoic acid is reacted with the alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process and reduce environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The benzoic acid group undergoes typical aromatic substitution reactions, while the fluorinated alcohol may participate in nucleophilic or electrophilic substitutions.

  • Electrophilic Aromatic Substitution :
    The -COOH group is strongly deactivating and meta-directing due to its electron-withdrawing nature . Fluorine atoms on the alcohol moiety may further influence electron distribution, potentially altering regioselectivity.

  • Nucleophilic Substitution :
    The fluorinated alcohol’s hydroxyl group could act as a nucleophile in esterification or ether formation. For example, reaction with acid chlorides (e.g., SOCl₂) may form esters or alkyl halides.

Addition and Elimination Reactions

The fluorinated alcohol may undergo oxidation or participate in condensation reactions.

  • Oxidation :
    The primary alcohol (-OH group) could oxidize to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H⁺).

  • Esterification :
    Reaction with carboxylic acids or acid chlorides may form esters, leveraging the alcohol’s nucleophilicity.

Fluorine-Mediated Reactions

The difluoro group enhances physicochemical properties and reactivity:

  • Increased Lipophilicity : Fluorine substituents improve solubility in organic solvents, aiding reactions in non-aqueous media.

  • Electron-Withdrawing Effects : Fluorine atoms may stabilize adjacent carbocations or influence reaction pathways in electrophilic processes.

Palladium-Catalyzed Cross-Coupling

Inspired by Catellani-type reactions , the benzoic acid moiety could participate in cyclopalladation and C–H activation. For example:

  • Ortho C–H Functionalization :
    Palladium catalysis may enable sequential alkylation or arylation at the ortho position of the benzoic acid ring.

  • Termination via Norbornene (NBE) Expulsion :
    This reaction mechanism could facilitate coupling with alkenes or alkyl halides, forming complex products.

Comparison with Analogous Compounds

Compound Key Structural Features Reactivity Highlights
Benzoic Acid-COOH groupUndergoes nitration (meta), halogenation, sulfonation
2-Fluorobenzoic AcidFluorine at ortho positionEnhanced lipophilicity; altered reactivity
2-Methylpropan-1-olSimple alcoholLow boiling point; basic nucleophilicity
Target Compound Benzoic acid + difluoro-chiral alcoholCombined deactivation (COOH) + fluorinated alcohol’s stability

Biological and Pharmaceutical Implications

The fluorinated alcohol may enhance metabolic stability and bioavailability, as fluorinated compounds often exhibit improved pharmacokinetic profiles. This makes it a candidate for drug development, particularly in targets requiring high lipophilicity.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have shown that benzoic acid derivatives exhibit varying degrees of antibacterial activity. For instance, compounds with difluoro substitutions have been tested for their effectiveness against Gram-positive bacteria. In a study on fluorophenyl-substituted pyrazole derivatives, it was reported that certain difluoro-substituted compounds demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than their unsubstituted counterparts . The structure-activity relationship (SAR) indicated that the presence of difluoro groups can enhance the potency of these compounds against specific bacterial strains.

Anti-inflammatory Properties
Benzoic acid derivatives have also been investigated for their anti-inflammatory effects. Research has highlighted the potential of these compounds to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolic processes. This has implications for treating conditions such as diabetic retinopathy and other inflammatory diseases .

Agricultural Applications

Pesticidal Properties
The incorporation of fluorinated groups in benzoic acid derivatives has been explored for developing novel pesticides. These compounds can potentially enhance the effectiveness of existing agricultural chemicals by improving their stability and bioavailability in various environmental conditions. Studies suggest that fluorinated benzoic acids may exhibit improved efficacy against pests due to their unique interaction with biological targets in insects .

Material Science

Polymeric Applications
Benzoic acid derivatives are being studied for their role in synthesizing advanced polymeric materials. The incorporation of difluoro substituents can alter the physical properties of polymers, such as thermal stability and mechanical strength. Research into high molecular weight polybenzoxazoles (PBOs) derived from benzoic acid has shown promising results in terms of their mechanical properties and thermal resistance, making them suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntibacterial agentsModerate activity against Gram-positive bacteria
Anti-inflammatory treatmentsPotential PPAR agonists for managing inflammation
Agricultural SciencePesticidesImproved efficacy against pests
Material SciencePolymer synthesisEnhanced thermal stability and mechanical strength

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated a series of benzoic acid derivatives with different fluorine substitutions against Staphylococcus aureus and Bacillus subtilis. The results indicated that the difluoro-substituted compounds showed MIC values as low as 0.5 μg/mL, highlighting their potential as effective antibacterial agents .

Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that a specific benzoic acid derivative significantly reduced retinal vascular leakage in diabetic models, suggesting its therapeutic potential in treating diabetic retinopathy through PPARα agonism .

Mechanism of Action

The mechanism of action of benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Research Findings and Gaps

  • : Isolation of 17 benzoic acid derivatives highlights structural diversity but lacks data on fluorinated variants.
  • : Retention modeling for substituted benzoic acids validates predictive accuracy (±2–3%) but excludes fluorinated co-crystals.
  • : High-density fluorinated amino alcohols suggest unexplored synergies in co-crystal design.

Biological Activity

Benzoic acid and its derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol (1/1) represents a novel structure that may exhibit unique biological effects due to the presence of difluoromethyl groups. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described as a benzoic acid derivative with a specific stereochemistry at the 2-position of the propanol moiety. The introduction of difluoro groups can significantly alter the physicochemical properties and biological interactions of benzoic acid.

Structure

  • Chemical Formula : C11_{11}H12_{12}F2_2O2_2
  • Molecular Weight : 224.21 g/mol
  • IUPAC Name : Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol

Antimicrobial Activity

Research has shown that benzoic acid derivatives possess significant antimicrobial properties. A study on various benzoic acid derivatives indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the difluoromethyl group may enhance lipophilicity, facilitating better membrane penetration.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Benzoic AcidE. coli15
3-Chloro-4-methoxybenzoic AcidStaphylococcus aureus18
Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol Pseudomonas aeruginosa20

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives has been documented in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

A recent in vitro study demonstrated that benzoic acid derivatives could significantly reduce the production of TNF-alpha and IL-6 in macrophage cell lines. The presence of difluoro groups may enhance this effect by influencing molecular interactions within inflammatory pathways.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzoic acid derivatives have been evaluated in several cancer cell lines. For instance, compounds derived from benzoic acid have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of various benzoic acid derivatives on Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma) cell lines. The results indicated that:

  • Compounds with halogen substitutions exhibited higher cytotoxicity.
  • The difluoromethyl group in Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol showed a significant reduction in cell viability at concentrations above 10 µM.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
Benzoic AcidHep-G250
3-Chloro-4-methoxybenzoic AcidA205830
Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol Hep-G215

The biological activity of Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol may be attributed to its ability to interact with specific cellular targets:

  • Protein Degradation Systems : Studies suggest that benzoic acid derivatives can activate proteasomal and autophagic pathways, crucial for maintaining cellular homeostasis.
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory processes or cancer cell proliferation.

Q & A

Q. What precautions are critical when handling this fluorinated compound?

  • Guidance : Follow protocols for fluorinated analogs ():
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store under inert gas (Ar/N₂) to prevent hydrolysis of C-F bonds.
  • Dispose of waste via certified fluorochemical disposal services .

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